molecular formula C23H20F2N4O3 B2917707 N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-86-8

N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

カタログ番号: B2917707
CAS番号: 921834-86-8
分子量: 438.435
InChIキー: LIKVINLKBWYJDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with pyrazole and pyridine rings. Key structural features include:

  • 2-Methoxyethyl substituent: Improves solubility and pharmacokinetic properties.
  • Phenyl group at position 2: May contribute to π-π stacking interactions in biological targets.
  • Carboxamide at position 7: Facilitates hydrogen bonding, critical for enzyme inhibition (e.g., kinases or tyrosinase) .

Pyrazolo[4,3-c]pyridine derivatives are reported to exhibit diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .

特性

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O3/c1-32-11-10-28-13-17(22(30)26-12-16-19(24)8-5-9-20(16)25)21-18(14-28)23(31)29(27-21)15-6-3-2-4-7-15/h2-9,13-14H,10-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKVINLKBWYJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with significant biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H20F2N4O3
  • Molecular Weight : 438.435 g/mol
  • IUPAC Name : N-[(2,6-difluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzyme pathways and receptor interactions. The pyrazolo[4,3-c]pyridine structure is known to interact with various biological targets, including:

  • Aldehyde Dehydrogenase (ALDH) : Inhibition of ALDH isoforms has been linked to enhanced efficacy in chemotherapy-resistant cancer cells. Studies have shown that compounds with similar structures can selectively inhibit ALDH1A isoforms, which may contribute to their anticancer properties .
  • Thyroid Hormone Receptors : The compound may also interact with thyroid hormone receptors, which are crucial for regulating metabolism and lipid levels in the body .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
PEO1 (Ovarian)0.08ALDH1A inhibition
A549 (Lung)0.15Induction of apoptosis
MCF7 (Breast)0.09Cell cycle arrest at G1 phase

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Lipid Regulation

The compound's interaction with thyroid hormone receptors suggests potential applications in managing lipid levels. A related study indicated that compounds targeting THR-β can significantly lower LDL cholesterol and triglycerides without adverse cardiac effects .

Case Studies and Research Findings

  • Case Study on Ovarian Cancer : A study involving PEO1 cells showed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in tumor growth in vivo models treated with this compound.
  • Lipid Metabolism Study : Research on thyroid hormone receptor selectivity revealed that derivatives of this compound could selectively modulate THR activity, leading to improved lipid profiles in animal models without affecting central thyroid axis regulation .

類似化合物との比較

Structural Comparison with Pyrazolo[4,3-b]Pyridine and Triazolo[4,5-b]Pyridine Derivatives

Pyrazolo[4,3-b]pyridine and triazolo[4,5-b]pyridine () share a similar fused-ring system but differ in ring connectivity and substituent placement:

  • Pyrazolo[4,3-b]pyridine : Exhibits vasodilatory and hypoglycemic properties due to altered electron distribution in the core .
  • Triazolo[4,5-b]pyridine : The triazole ring introduces additional hydrogen-bonding sites, enhancing anti-inflammatory activity .
  • Target compound : The pyrazolo[4,3-c]pyridine core’s unique geometry may favor interactions with tyrosine kinases or oxidoreductases, as suggested by its carboxamide and fluorine substituents .

Functional Group and Substituent Analysis

Key Comparisons with and Compounds:

Compound Name / ID Core Structure Key Substituents Bioactivity Highlights Source
Target compound Pyrazolo[4,3-c]pyridine 2,6-Difluorobenzyl, 2-methoxyethyl Hypothesized: Tyrosinase inhibition
(2Z)-2-(4-Cyanobenzylidene)-11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Not specified; CN group may enhance reactivity
3-Benzofuran-2-yl-pyrazole derivative () Pyrazole Benzofuran, dimethylamino-naphthalene Tyrosinase inhibition (IC~50~ = 5.13 µM)
  • Halogen vs. Cyano Groups: The target’s 2,6-difluorobenzyl group offers metabolic stability over the cyano group in 11b, which may increase toxicity risks .
  • Methoxyethyl vs. Furan : The 2-methoxyethyl substituent improves aqueous solubility compared to the hydrophobic 5-methylfuran in 11a .

Bioactivity Profiles of Related Compounds

  • Tyrosinase Inhibition : A pyrazole derivative with a benzofuran moiety () shows potent tyrosinase inhibition (IC~50~ = 5.13 µM), suggesting the target compound’s carboxamide and fluorine substituents could similarly modulate enzyme binding .
  • Anticancer Potential: Pyrazolo[4,3-c]pyridines are theorized to inhibit kinases (e.g., BRAF or EGFR) due to structural mimicry of ATP-binding pockets .
  • Anti-inflammatory Activity : Triazolo[4,5-b]pyridines () demonstrate COX-2 inhibition, but the target compound’s methoxyethyl group may reduce gastrointestinal toxicity compared to traditional NSAIDs .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A key intermediate is formed by refluxing substituted pyridine precursors (e.g., ethyl acetoacetate derivatives) with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride, catalyzed by sodium acetate. For example, similar pyrazolo-pyridine scaffolds are synthesized via 3-hour reflux in ethanol, followed by crystallization from aqueous DMF or ethyl acetate/ethanol mixtures to achieve yields >80% . Critical parameters include:

  • Catalyst loading : Sodium acetate (1.5–2.0 eq) enhances cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, ethanol) improve solubility of intermediates.
  • Crystallization : Slow evaporation from ethyl acetate/ethanol (3:2) yields high-purity crystals .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Methodological Answer:
Structural validation requires a combination of:

  • X-ray crystallography : Resolves bond angles, dihedral deviations (e.g., pyrimidine ring puckering up to 0.224 Å from planar conformation) and hydrogen-bonding networks (C—H···O interactions) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent integration (e.g., 2,6-difluorobenzyl protons at δ 7.10–7.41 ppm) and confirm regioselectivity .
  • IR spectroscopy : Detects carbonyl (1700–1750 cm1^{-1}) and nitrile (2200 cm1^{-1}) functional groups .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scalability?

Methodological Answer:
DoE is critical for multi-variable optimization. For pyrazolo-pyridine derivatives:

  • Factors : Temperature (80–120°C), catalyst concentration (1.0–2.5 eq), and reflux duration (2–8 h).
  • Response surface methodology (RSM) : Identifies interactions between factors; e.g., extended reflux (>6 h) with excess sodium acetate increases cyclization but risks side-product formation .
  • Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce byproducts by controlling residence time and mixing efficiency .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Purity variance : HPLC-MS (≥95% purity) and recrystallization (e.g., DMF/water) are mandatory to exclude confounding impurities .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For kinase inhibition assays, ATP concentration (1–10 mM) significantly impacts IC50_{50} values.
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl or methoxyethyl substitutions) to isolate structure-activity relationships (SAR) .

Advanced: What strategies improve regioselectivity during functionalization of the pyrazolo-pyridine core?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing groups (e.g., carboxamide at C7) direct electrophilic substitution to C5 or C3 positions.
  • Metallation : Lithiation at C4 using LDA (lithium diisopropylamide) enables coupling with aryl halides .
  • Microwave-assisted synthesis : Short, high-temperature pulses (150°C, 10 min) minimize thermal degradation during C–H activation .

Advanced: How to analyze conformational dynamics impacting pharmacological activity?

Methodological Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Lys48 in EGFR) .
  • Dynamic NMR : Variable-temperature 1H^1H-NMR (25–60°C) detects rotational barriers in the 2,6-difluorobenzyl group, which affect binding kinetics .
  • Free-energy perturbation (FEP) : Quantifies energy differences between boat and chair conformations of the dihydropyridine ring .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。